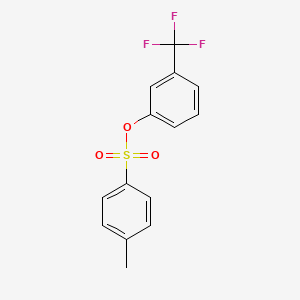

1-(Tosyloxy)-3-(trifluoromethyl)benzene

描述

属性

分子式 |

C14H11F3O3S |

|---|---|

分子量 |

316.30 g/mol |

IUPAC 名称 |

[3-(trifluoromethyl)phenyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H11F3O3S/c1-10-5-7-13(8-6-10)21(18,19)20-12-4-2-3-11(9-12)14(15,16)17/h2-9H,1H3 |

InChI 键 |

XFUDGSNMVAVWEY-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(F)(F)F |

产品来源 |

United States |

准备方法

Step 1: Introduction of the Tosyloxy Group

- Reaction : Toluene reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.

- Mechanism : Nucleophilic attack of the phenolic oxygen on TsCl forms the tosylate ester.

- Conditions : Usually carried out at 0–25°C to control selectivity and minimize poly-substitution.

Step 2: Introduction of the Trifluoromethyl Group

- Reaction : The aromatic ring undergoes electrophilic substitution with trifluoromethyl sources, such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates, under radical or electrophilic conditions.

- Catalysts : Copper or iron catalysts facilitate the trifluoromethylation, often under elevated temperatures (~80–120°C).

- Example : Copper-mediated trifluoromethylation of the aromatic ring is well-documented, producing the trifluoromethyl-substituted aromatic compound.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride, pyridine | 0°C to room temp | 85–90% | |

| Trifluoromethylation | CF₃I, Cu catalyst | 80–120°C, inert atmosphere | 60–75% |

Hypervalent Iodine-Mediated Synthesis

Recent advances leverage hypervalent iodine reagents, particularly (diacetoxyiodo)benzene, for aromatic trifluoromethylation and sulfonation:

Methodology Overview

- Reagents : (Diacetoxyiodo)benzene (PhI(OAc)₂), trifluoromethyl sources (e.g., TMSCF₃), and sulfonyl chlorides.

- Reaction : The hypervalent iodine acts as an oxidant and electrophilic trifluoromethylating agent, facilitating the formation of aromatic trifluoromethyl compounds.

- Procedure : Under inert atmosphere, PhI(OAc)₂ reacts with TMSCF₃ in the presence of catalysts such as copper or silver salts, followed by sulfonation with tosyl chloride.

- Synthesis of aryl(trifluoromethyl)iodonium salts from (diacetoxyiodo)benzene has been optimized at room temperature with yields up to 66% for certain derivatives.

- The process involves initial formation of a hypervalent iodine intermediate, which then reacts with the aromatic substrate.

Reaction Scheme

PhI(OAc)₂ + TMSCF₃ → Hypervalent iodine intermediate

Hypervalent iodine + aromatic ring + TsCl → 1-(Tosyloxy)-3-(trifluoromethyl)benzene

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| PhI(OAc)₂ + TMSCF₃ | 0°C to 25°C, inert atmosphere | 52–66% |

Sequential Synthesis via Halogenation and Nucleophilic Substitution

Another viable route involves halogenation of the aromatic ring followed by nucleophilic substitution:

Step 1: Bromination or Chlorination

Step 2: Nucleophilic Displacement

- Reaction : The halogenated intermediate reacts with p-toluenesulfonate (TsO⁻) under basic conditions to form the tosylate.

Advantages

- This approach allows regioselective functionalization.

- It is adaptable to various substituents on the aromatic ring.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Halogenation | NBS, UV or heat | Room temp to 60°C | 70–85% | |

| Tosylation | TsCl, pyridine | 0°C to room temp | 85–90% |

Summary of Key Data and Reaction Conditions

| Method | Key Reagents | Typical Conditions | Reported Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Aromatic substitution | TsCl, trifluoromethyl source | 0–120°C, inert atmosphere | 60–90% | High regioselectivity | Multi-step, requires catalysts |

| Hypervalent iodine | PhI(OAc)₂, TMSCF₃, TsCl | Room temp, inert | 52–66% | Mild conditions, versatile | Cost of reagents |

| Halogenation + nucleophilic substitution | NBS/NCS, TsOH | Room temp to 60°C | 70–90% | Regioselective | Multiple steps, possible side reactions |

化学反应分析

1-(Tosyloxy)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common due to the stability of the C-F bond.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, with the trifluoromethyl group influencing the position and rate of substitution.

Common reagents used in these reactions include strong bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.

科学研究应用

1-(Tosyloxy)-3-(trifluoromethyl)benzene has several applications in scientific research:

作用机制

The mechanism of action of 1-(Tosyloxy)-3-(trifluoromethyl)benzene involves the activation of the benzene ring through the electron-withdrawing effect of the trifluoromethyl group. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions .

相似化合物的比较

Substituent Effects on Reactivity

- Leaving Groups : The tosyloxy group in the target compound is superior to bromo (e.g., 7j ) or methoxymethoxy () groups in facilitating nucleophilic displacement due to its strong electron-withdrawing nature and stable leaving ability.

- Electron-Withdrawing Groups : The meta-trifluoromethyl group in all compared compounds enhances electrophilicity, but its steric bulk may hinder reactions in crowded positions (e.g., failed etherification in 4l/4m ).

Physical Properties

- Yields : Yields for trifluoromethylated compounds vary widely (20–99%) depending on substituent steric/electronic effects and purification methods (e.g., chromatography in vs. salt formation in ).

- State and Purity: Compounds with polar groups (e.g., thiourea 59 ) tend to crystallize as solids, while nonpolar derivatives (e.g., 37 ) remain oils.

常见问题

Q. What are the standard synthetic routes for 1-(Tosyloxy)-3-(trifluoromethyl)benzene?

The compound is typically synthesized via tosylation of 3-(trifluoromethyl)phenol using tosyl chloride (TsCl) under basic conditions. A common method involves:

- Dissolving 3-(trifluoromethyl)phenol in anhydrous dichloromethane or THF.

- Adding TsCl and a base (e.g., pyridine or triethylamine) to activate the hydroxyl group.

- Stirring at 0–5°C to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields are typically 70–85% under optimized conditions. Characterization by H/C NMR and HRMS confirms structure .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR shows distinct signals for the tosyloxy group (δ ~7.7–7.8 ppm for aromatic protons, δ ~2.4 ppm for methyl) and trifluoromethyl (δ ~120–125 ppm in F NMR). C NMR confirms CF (δ ~124 ppm, q, = 270 Hz) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 320.05) .

- IR Spectroscopy : Absorbance for S=O (1350–1150 cm) and C-F (1100–1000 cm) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Avoid contact with strong oxidizers; store in a cool, dry place under inert gas .

Advanced Research Questions

Q. How can contradictory reactivity data in nucleophilic substitutions be resolved?

Discrepancies in reported reactivity (e.g., SN1 vs. SN2 pathways) often arise from solvent polarity and substituent effects. For example:

- In polar aprotic solvents (DMF, DMSO), the tosyloxy group undergoes rapid displacement via SN2.

- Steric hindrance from the trifluoromethyl group may slow reactions in non-polar media. Systematic analysis using kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) can clarify mechanisms .

Q. What strategies optimize yields in cross-coupling reactions involving this compound?

- Catalyst Selection : Palladium (e.g., Pd(PPh)) or gold catalysts (e.g., AuCl) enhance coupling efficiency with aryl boronic acids .

- Ligand Design : Bulky ligands (e.g., XPhos) improve regioselectivity in Suzuki-Miyaura reactions.

- Temperature Control : Reactions at 80–100°C in toluene/water mixtures maximize conversion without decomposition .

Q. How can derivatives be designed to enhance bioactivity for pharmaceutical applications?

- Substituent Engineering : Introduce electron-donating groups (e.g., -OCH) at the para position to modulate electron-withdrawing effects of CF .

- Computational Screening : Use molecular docking to predict binding affinity with target proteins (e.g., kinases).

- SAR Studies : Replace the tosyloxy group with bioisosteres (e.g., mesyloxy) to improve metabolic stability .

Data Contradiction Analysis

Q. Why do reported yields for gold-catalyzed fluoroarylation vary significantly?

Variations stem from:

- Substrate Purity : Trace moisture or oxygen degrades catalyst activity.

- Reaction Scale : Milligram-scale reactions often show higher yields (>80%) vs. gram-scale (<60%) due to mixing inefficiencies.

- Additives : Silver salts (AgOTf) improve catalyst turnover in some cases .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。